GSK951A Exhibits High-Affinity Target Engagement with EchA6
GSK951A demonstrates a high binding affinity for its primary target, M. tuberculosis EchA6, with a dissociation constant (Kd) of 0.45 µM. This quantitative binding data, confirmed through surface plasmon resonance (SPR), is superior to that of other structurally characterized THPP analogs, which often exhibit significantly weaker target engagement or undefined binding modes. The precise binding pose, elucidated by co-crystal structure (PDB: 5DUC), reveals a critical interaction with the CoA-binding pocket, providing a molecular basis for its inhibitory potency [1].
| Evidence Dimension | Target Binding Affinity (EchA6) |
|---|---|
| Target Compound Data | Kd = 0.45 µM (SPR) |
| Comparator Or Baseline | Other THPP analogs (e.g., GSK572A: Kd = 1.9 µM) |
| Quantified Difference | Approximately 4.2-fold higher affinity for GSK951A |
| Conditions | Recombinant M. tuberculosis EchA6 protein; SPR analysis |
Why This Matters
Higher binding affinity translates directly to potent on-target activity at lower concentrations, reducing the risk of off-target effects and improving the therapeutic index in cellular assays.
- [1] Cox JA, Abrahams KA, Alemparte C, et al. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria. Nat Microbiol. 2016;1:15006. View Source
